Ligustrazine phosphate
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Overview
Description
Ligustrazine phosphate is widely recognized for its pharmacological properties, particularly in the treatment of cardiovascular and cerebrovascular diseases . It is known for its ability to improve blood circulation, reduce blood viscosity, and protect against ischemic injury.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ligustrazine phosphate can be synthesized through the reaction of ligustrazine with phosphoric acid. The process involves dissolving ligustrazine in ethanol and then adding phosphoric acid under controlled conditions to form this compound . The reaction is typically carried out at room temperature, and the product is purified through crystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: Ligustrazine phosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ligustrazine oxides, while reduction can produce reduced ligustrazine derivatives .
Scientific Research Applications
Ligustrazine phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the chemical behavior of pyrazine derivatives.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and oxidative stress
Medicine: It is extensively researched for its therapeutic potential in treating cardiovascular and cerebrovascular diseases, Alzheimer’s disease, and other neurological disorders
Industry: this compound is used in the development of pharmaceuticals and as an active ingredient in various medicinal formulations
Mechanism of Action
Ligustrazine phosphate exerts its effects through multiple mechanisms:
Anti-apoptotic: It reduces the expression of pro-apoptotic proteins such as Bax and increases the expression of anti-apoptotic proteins like Bcl-2.
Anti-inflammatory: It inhibits the production of inflammatory cytokines and reduces inflammation.
Neuroprotective: this compound protects against neuronal damage by reducing oxidative stress and apoptosis.
Comparison with Similar Compounds
Tetramethylpyrazine: The parent compound of ligustrazine phosphate, known for its similar pharmacological properties.
Celastrol-ligustrazine compound: A novel compound combining celastrol and ligustrazine, showing synergistic effects in treating inflammation and fibrosis.
Ligustrazine derivatives: Various derivatives of ligustrazine have been synthesized and evaluated for their therapeutic potential.
Uniqueness: this compound stands out due to its enhanced stability and solubility compared to its parent compound, tetramethylpyrazine. Its phosphate group improves its pharmacokinetic properties, making it more effective in clinical applications .
Properties
CAS No. |
848645-86-3 |
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Molecular Formula |
C8H15N2O4P |
Molecular Weight |
234.19 g/mol |
IUPAC Name |
phosphoric acid;2,3,5,6-tetramethylpyrazine |
InChI |
InChI=1S/C8H12N2.H3O4P/c1-5-6(2)10-8(4)7(3)9-5;1-5(2,3)4/h1-4H3;(H3,1,2,3,4) |
InChI Key |
KWWLGXNRLABSMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C)C.OP(=O)(O)O |
Origin of Product |
United States |
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